molecular formula C18H18N4O3S B12018981 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 577768-03-7

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12018981
CAS No.: 577768-03-7
M. Wt: 370.4 g/mol
InChI Key: GBSCZQGPRWSGJQ-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis due to its multiple functional groups, which allow for further chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and as a potential lead compound for drug development.

Medicine

The triazole ring is known for its antifungal properties, making this compound a candidate for the development of new antifungal agents.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the furan ring can interact with other molecular targets through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

577768-03-7

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H18N4O3S/c1-3-9-22-17(15-8-5-10-25-15)20-21-18(22)26-12-16(23)19-13-6-4-7-14(11-13)24-2/h3-8,10-11H,1,9,12H2,2H3,(H,19,23)

InChI Key

GBSCZQGPRWSGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

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